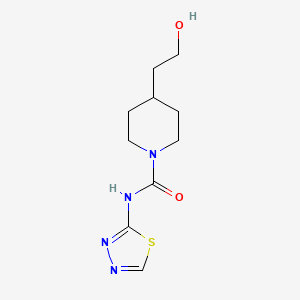![molecular formula C23H33N5O B4012233 N~2~,N~2~-diethyl-N~1~-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)glycinamide](/img/structure/B4012233.png)
N~2~,N~2~-diethyl-N~1~-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)glycinamide
Descripción general
Descripción
N~2~,N~2~-diethyl-N~1~-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)glycinamide is a useful research compound. Its molecular formula is C23H33N5O and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.26851069 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Assembly
A study highlighted the molecular structure and hydrogen-bonded assembly of a closely related compound, focusing on different ring conformations and polarized electronic structures. It demonstrated how the pyrimidine ring in certain derivatives is planar, while in others, it adopts a boat conformation. The study explored the significance of N-H...N and N-H...O hydrogen bonds in forming dimeric aggregates, chains of edge-fused rings, and three-dimensional framework structures, emphasizing the molecules' electronic polarization and assembly patterns Lina M. Acosta, A. Yépes, A. Palma, J. Cobo, C. Glidewell, 2013.
Glycine Transporter Inhibition
Research identified a structurally diverse compound as a potent and orally available glycine transporter 1 inhibitor, highlighting its potential in modulating neurotransmitter activity. This compound exhibited strong GlyT1 inhibitory activity, a favorable pharmacokinetics profile, and increased glycine concentration in the cerebrospinal fluid, suggesting its utility in central nervous system disorders Shuji Yamamoto, H. Ohta, Kumi Abe, Daiji Kambe, Naohiro Tsukiyama, Y. Kawakita, M. Moriya, A. Yasuhara, 2016.
Pyrolysis Products Analysis
The pyrolysis of poly-glycine and poly-l-alanine was studied, analyzing less-volatile compounds via gas chromatography/Fourier transform infrared spectroscopy/mass spectrometry. This research provided insights into the decomposition products of amino acid polymers, identifying nitrogen compounds and mono-N-heterocycles, which could inform the thermal stability and degradation behavior of similar compounds V. Basiuk, Janna Douda, 2000.
Eco-friendly Polymer Synthesis
A study on the eco-friendly synthesis of ionic helical polymers discussed the reaction of specific salts with piperazine under environmentally benign conditions. It revealed the formation of high-molecular-weight polymers with potential applications in materials science, emphasizing the importance of eco-friendly synthesis methods in developing new materials I. Yamaguchi, Yuki Tanaka, Aohan Wang, 2018.
Propiedades
IUPAC Name |
2-(diethylamino)-N-[[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O/c1-4-26(5-2)18-22(29)25-17-20-10-8-12-24-23(20)28-15-13-27(14-16-28)21-11-7-6-9-19(21)3/h6-12H,4-5,13-18H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJFZCCXOYPTTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NCC1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-{[4-(2-methoxyphenoxy)-1,3-phenylene]disulfonyl}dimorpholine](/img/structure/B4012156.png)
![1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012160.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4012167.png)
![4-chlorobenzyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4012168.png)
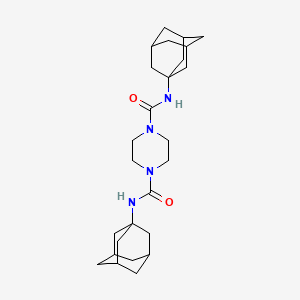
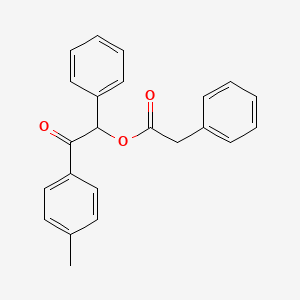
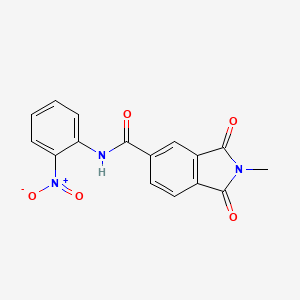
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012214.png)
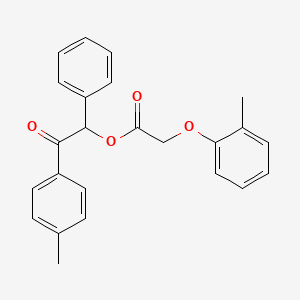
![3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4012224.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012236.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012242.png)
